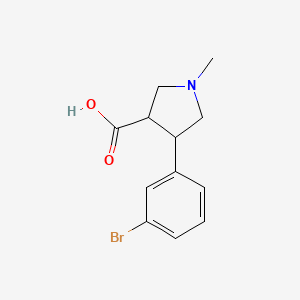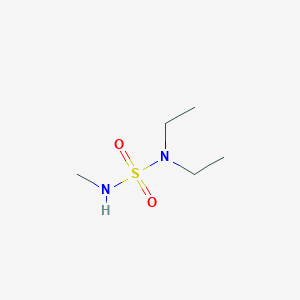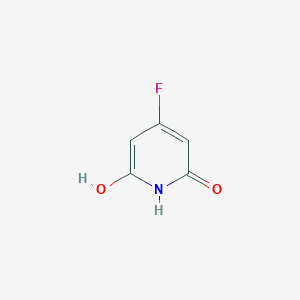
4-Fluoropyridine-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoropyridine-2,6-diol is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 4-position and hydroxyl groups at the 2- and 6-positions on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine-2,6-diol typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). This process yields a mixture of fluorinated pyridines, including this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as described above. The optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoropyridine-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of fluoropyridine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-fluoropyridine-2,6-dione.
Reduction: Formation of 4-fluoropyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoropyridine-2,6-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: It is used in the development of fluorinated analogs of biologically active molecules for studying enzyme mechanisms and drug interactions.
Industry: It is utilized in the production of agrochemicals and materials with enhanced properties, such as increased resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4-Fluoropyridine-2,6-diol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
2-Fluoropyridine: Lacks the hydroxyl groups present in 4-Fluoropyridine-2,6-diol, resulting in different reactivity and applications.
3-Fluoropyridine: Similar to 2-Fluoropyridine but with the fluorine atom at the 3-position.
2,6-Difluoropyridine: Contains two fluorine atoms at the 2- and 6-positions, leading to distinct chemical properties.
Uniqueness: this compound is unique due to the combination of fluorine and hydroxyl groups on the pyridine ring. This structural arrangement imparts specific reactivity patterns and potential for diverse applications that are not observed in other fluoropyridine derivatives .
Propiedades
Fórmula molecular |
C5H4FNO2 |
|---|---|
Peso molecular |
129.09 g/mol |
Nombre IUPAC |
4-fluoro-6-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4FNO2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H2,7,8,9) |
Clave InChI |
FYMYOZVEFWQCST-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


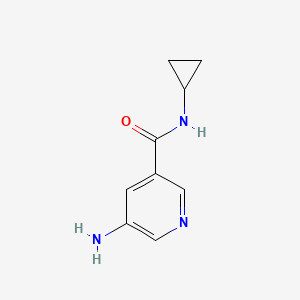

![3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002334.png)


![{2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B13002352.png)

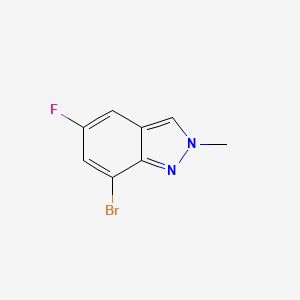
![1-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13002386.png)
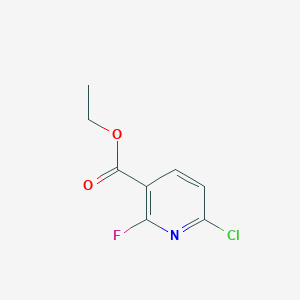
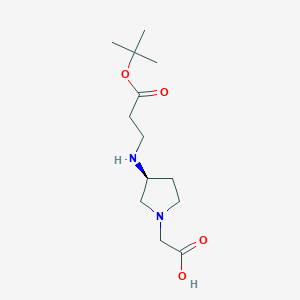
amine](/img/structure/B13002402.png)
